molecular formula C9H6BNO3 B591751 (5-Cyanobenzofuran-2-yl)boronic acid CAS No. 331833-83-1

(5-Cyanobenzofuran-2-yl)boronic acid

Cat. No. B591751
CAS RN: 331833-83-1
M. Wt: 186.961
InChI Key: MXLRCFQFPPZZOR-UHFFFAOYSA-N
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Description

“(5-Cyanobenzofuran-2-yl)boronic acid” is a boronic acid derivative with the molecular formula C9H6BNO3 . It has a molecular weight of 186.96 . It is typically stored in an inert atmosphere and under -20°C .


Synthesis Analysis

Boronic acids, including “this compound”, are generally synthesized using several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . The preparation of compounds with boronic acid group is relatively simple and well known .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H6BNO3/c11-5-6-1-2-8-7 (3-6)4-9 (14-8)10 (12)13/h1-4,12-13H . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Boronic acids, including “this compound”, can form reversible covalent interactions with amino acid side chains in proteins or diol group in sugars . These properties allow chemists to employ boronic acids as reversible covalent warheads for medicinal and biological applications .


Physical And Chemical Properties Analysis

“this compound” is a solid compound .

Scientific Research Applications

Organic Synthesis and Catalysis

Biomedical Applications

Boronic acids have found applications in the biomedical field, including as antiviral agents, in drug delivery systems, and as components in diagnostic sensors. For instance, phenylboronic-acid-modified nanoparticles have shown potential as antiviral therapeutics by inhibiting viral entry, demonstrating the capacity of boronic acids to contribute to novel therapeutic strategies (M. Khanal et al., 2013). Additionally, fluorescent boronic acid derivatives serve as sensors for sugars and other biological substances, highlighting their role in bioanalytical applications (Junfeng Wang et al., 2005).

Sensing and Detection

The specific binding properties of boronic acids with diols and cis-diols enable their use in developing sensitive and selective sensors for detecting sugars, fluoride ions, and other analytes. These properties facilitate applications in environmental monitoring, food safety, and clinical diagnostics. Boronic acids' versatility as sensing elements is underscored by their capacity to undergo changes in fluorescence or colorimetric response upon analyte binding, enabling the design of various optical sensors (Karel Lacina et al., 2014).

Material Science

In materials science, boronic acids are utilized in the synthesis and modification of polymers, creating materials with specific binding affinities or responsive properties. These materials find applications in drug delivery, tissue engineering, and the development of smart materials that can respond to environmental stimuli (J. Cambre & B. Sumerlin, 2011).

Safety and Hazards

The safety information for “(5-Cyanobenzofuran-2-yl)boronic acid” includes several hazard statements: H302-H315-H319-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Boronic acids, including “(5-Cyanobenzofuran-2-yl)boronic acid”, have been growing in interest, especially after the discovery of the drug bortezomib . They have been found to have several activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Biochemical Analysis

Biochemical Properties

(5-Cyanobenzofuran-2-yl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis for forming carbon-carbon bonds . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. The nature of these interactions often involves the formation of covalent bonds between the boronic acid group and the active sites of enzymes, leading to changes in enzyme activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent changes in gene expression . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the boronic acid group to the active sites of enzymes, leading to enzyme inhibition or activation . This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or reactive chemicals . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression . At high doses, it may cause toxic or adverse effects, including cellular damage, inflammation, and organ toxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . It can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites within the cell . These interactions can have downstream effects on cellular energy production, biosynthesis, and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, depending on its interactions with intracellular proteins and organelles . The compound’s distribution can affect its localization and accumulation within specific tissues, influencing its overall biological activity .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can impact its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, it can accumulate in the cytoplasm, where it affects enzyme activity and cellular metabolism .

properties

IUPAC Name

(5-cyano-1-benzofuran-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BNO3/c11-5-6-1-2-8-7(3-6)4-9(14-8)10(12)13/h1-4,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLRCFQFPPZZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(O1)C=CC(=C2)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735778
Record name (5-Cyano-1-benzofuran-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

331833-83-1
Record name (5-Cyano-1-benzofuran-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To benzofuran-5-carbonitrile (500 mg, 3.49 mmol) in THF (9.98 mL) at −78° C. was added nBuLi 1.6M in hexanes (2.401 mL, 3.84 mmol) dropwise. The mixture was stirred for 30 min at this temperature, and then trimethyl borate (0.858 mL, 7.68 mmol) was added dropwise. The mixture was stirred for 20 min, and then HCl 2N (11.52 mL, 23.05 mmol) was added. The bath was removed, and stirring continued for 30 min. The mixture was diluted with water and extracted with EtOAc three times, dried over magnesium sulfate, filtered, concentrated. Crude 5-cyanobenzofuran-2-ylboronic acid (623 mg, 87%) was then dried and used as is for the next step.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
2.401 mL
Type
reactant
Reaction Step One
Name
Quantity
9.98 mL
Type
solvent
Reaction Step One
Quantity
0.858 mL
Type
reactant
Reaction Step Two
Name
Quantity
11.52 mL
Type
reactant
Reaction Step Three

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